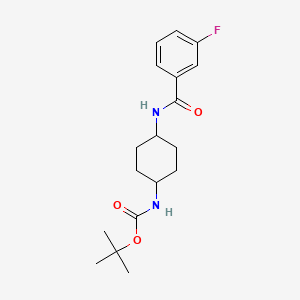

![molecular formula C25H20N4O3 B2634285 1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-94-8](/img/structure/B2634285.png)

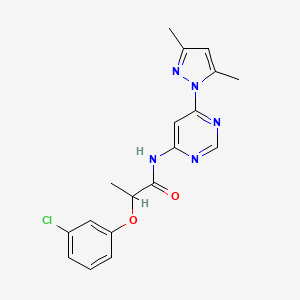

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substituents attached to it. The 3,4-dimethylphenyl, 6-methoxy, and 4-nitrophenyl groups would all contribute to the overall properties of the molecule .Chemical Reactions Analysis

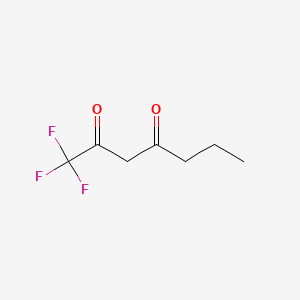

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the nitro group and the methoxy group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

(3,4-dimethylphenyl)ethanone: exhibits potential as a scaffold for designing novel drugs. Researchers have explored its derivatives for their anti-inflammatory, antitumor, and antimicrobial activities. By modifying its structure, scientists can create analogs with improved pharmacological properties .

Anti-Cancer Agents

The pyrazoloquinoline core in this compound has drawn attention due to its anti-cancer properties. Researchers investigate its ability to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, novel anti-cancer agents may emerge .

Photophysical Applications

The combination of electron-donating and electron-withdrawing groups in (3,4-dimethylphenyl)ethanone makes it interesting for photophysical studies. Its fluorescence properties can be harnessed for imaging applications, such as fluorescent probes in biological systems .

Organic Light-Emitting Diodes (OLEDs)

The electron-rich pyrazoloquinoline moiety can serve as a building block for OLED materials. Researchers explore its luminescent properties to enhance OLED efficiency and color purity. By incorporating it into device architectures, OLED displays and lighting systems may benefit .

Agrochemicals

The nitro-substituted phenyl group in this compound contributes to its potential as an agrochemical. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides .

Coordination Chemistry

(3,4-dimethylphenyl)ethanone: can act as a ligand in coordination complexes. Its unique structure allows it to form stable complexes with transition metals. These complexes find applications in catalysis, material science, and supramolecular chemistry .

Mecanismo De Acción

Target of Action

The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures .

Mode of Action

The interaction of quinolines with their targets can lead to changes in the activity of these targets, potentially influencing cellular processes . .

Biochemical Pathways

Quinolines can affect various biochemical pathways depending on their specific targets . For instance, some quinolines are known to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .

Result of Action

The molecular and cellular effects of “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” would depend on its specific targets and mode of action. Given its classification as a quinoline, it might have potential effects on cell proliferation, signal transduction, or other cellular processes .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-15-7-10-19(13-16(15)2)28-25-20-5-4-6-22(32-3)24(20)26-14-21(25)23(27-28)17-8-11-18(12-9-17)29(30)31/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMSMUUJCHZCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)